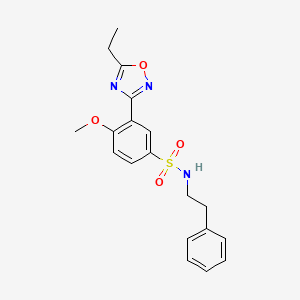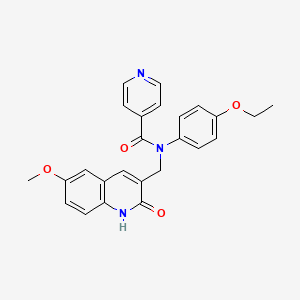
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide, also known as EHPQIM, is a synthetic compound that has been extensively studied in the scientific community for its potential therapeutic applications. EHPQIM is a derivative of quinoline and isonicotinamide, two classes of compounds that have shown promise in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is not fully understood, but studies have suggested that it may act through several pathways. In cancer cells, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In inflammation, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit cell proliferation and induce apoptosis. In inflammation, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In infectious diseases, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide in lab experiments is its potential as a therapeutic agent in various fields of medicine, including cancer, inflammation, and infectious diseases. Another advantage is its synthetic nature, which allows for easy modification and optimization of its structure for improved activity. One limitation of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide. One direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide analogs with improved activity and selectivity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide in vivo. Additionally, the potential of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide as a combination therapy with other drugs in cancer and infectious disease treatment should be explored. Finally, the investigation of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases, should be considered.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with isonicotinamide and 4-ethoxyaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Inflammation research has shown that N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In infectious disease research, N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-32-21-6-4-20(5-7-21)28(25(30)17-10-12-26-13-11-17)16-19-14-18-15-22(31-2)8-9-23(18)27-24(19)29/h4-15H,3,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIRSGIYCQHYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

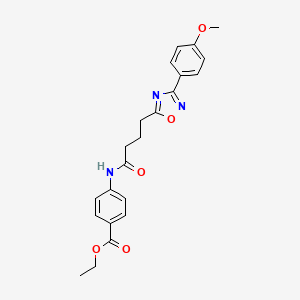

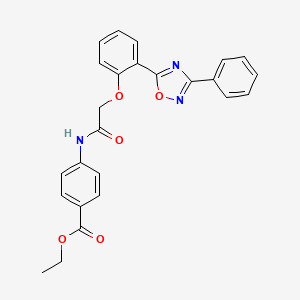

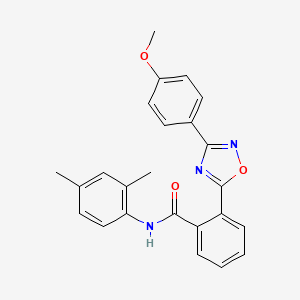

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
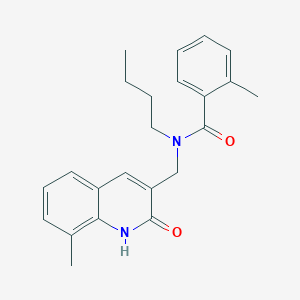

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
